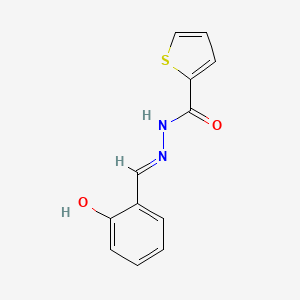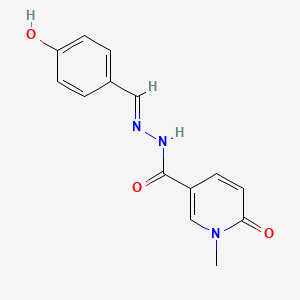![molecular formula C19H21FN2O2 B6130817 2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6130817.png)
2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide A is not fully understood. However, studies have shown that this compound A inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation, apoptosis, and immune response. This compound A also inhibits the JAK/STAT signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. Additionally, this compound A has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound A inhibits the activity of MMP-9 and MMP-2, which are involved in the degradation of extracellular matrix and tissue remodeling. This compound A also inhibits the activity of HDACs, which are involved in the regulation of gene expression and chromatin remodeling. Furthermore, this compound A has been shown to increase the expression of SIRT1, which is involved in the regulation of cellular metabolism and aging.
Vorteile Und Einschränkungen Für Laborexperimente
2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide A has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. This compound A is also stable and can be easily synthesized using various methods. However, there are some limitations to the use of this compound A in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects. Moreover, this compound A may have different effects in different cell types and tissues.
Zukünftige Richtungen
There are several future directions for the study of 2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide A. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound A in animal models and humans. Moreover, it is important to study the safety and toxicity of this compound A in preclinical and clinical studies. Additionally, this compound A can be used as a lead compound for the development of new drugs with improved efficacy and selectivity.
Synthesemethoden
2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide A has been synthesized using various methods, including the reaction of 2-fluorobenzoic acid with N-(2-isopropylphenyl)-1-methyl-2-oxoethylamine in the presence of a coupling agent and a base. Another method involves the reaction of 2-fluorobenzoyl chloride with N-(2-isopropylphenyl)-1-methyl-2-oxoethylamine in the presence of a base and a solvent. The yield of this compound A using these methods ranges from 60% to 80%.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide A has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have shown that this compound A inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces the expression of COX-2 and iNOS. In vivo studies have demonstrated that this compound A reduces inflammation in animal models of rheumatoid arthritis, inflammatory bowel disease, and asthma.
This compound A has also been shown to have anti-tumor properties. In vitro studies have shown that this compound A inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have demonstrated that this compound A reduces tumor growth in animal models of breast and lung cancer.
Furthermore, this compound A has been studied for its anti-viral properties. In vitro studies have shown that this compound A inhibits the replication of various viruses, including influenza A virus, human cytomegalovirus, and human immunodeficiency virus. In vivo studies have demonstrated that this compound A reduces viral load in animal models of influenza A virus and human cytomegalovirus infection.
Eigenschaften
IUPAC Name |
2-fluoro-N-[1-oxo-1-(2-propan-2-ylanilino)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-12(2)14-8-5-7-11-17(14)22-18(23)13(3)21-19(24)15-9-4-6-10-16(15)20/h4-13H,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMVPEGYJMVSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6130734.png)

![1-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-methoxyphenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6130745.png)

![N-[1-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B6130756.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6130762.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6130768.png)
![N-[1-(2-thienyl)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B6130778.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-5-methyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B6130785.png)
![N-benzyl-3-{[(2-hydroxypropyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6130786.png)

![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6130806.png)
![N-(2-fluorobenzyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6130810.png)
![6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B6130833.png)
